molecular formula C14H16N2O B1603789 (3-(Benzyloxy)benzyl)hydrazine CAS No. 85293-13-6

(3-(Benzyloxy)benzyl)hydrazine

Cat. No.: B1603789
CAS No.: 85293-13-6
M. Wt: 228.29 g/mol
InChI Key: ATASXDMOXSIVPT-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)benzyl)hydrazine is a benzohydrazide derivative featuring a benzyloxy group at the meta position (3-position) of the benzene ring. Its structure combines a hydrazine moiety with a benzyloxy-substituted aromatic system, which influences its electronic, steric, and reactivity profiles .

Properties

IUPAC Name

(3-phenylmethoxyphenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-16-10-13-7-4-8-14(9-13)17-11-12-5-2-1-3-6-12/h1-9,16H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATASXDMOXSIVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608264
Record name {[3-(Benzyloxy)phenyl]methyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85293-13-6
Record name Hydrazine, [[3-(phenylmethoxy)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85293-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {[3-(Benzyloxy)phenyl]methyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)benzyl)hydrazine typically involves the reaction of 3-(benzyloxy)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3-(Benzyloxy)benzyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and may be carried out under inert atmospheres.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction could produce simpler hydrazine derivatives.

Scientific Research Applications

(3-(Benzyloxy)benzyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)benzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Analogues :

  • 4-(Benzyloxy)benzohydrazide (): Synthesized similarly but starts with methyl 4-hydroxybenzoate, leading to a para-substituted benzyloxy group.
  • 2-(Benzyloxy)benzohydrazide (): Derived from methyl 2-hydroxybenzoate, resulting in ortho substitution.
  • Salicylhydrazide (): Features a hydroxyl group at the ortho position instead of benzyloxy, synthesized from methyl salicylate.

Key Insight : Substituent position (ortho, meta, para) significantly impacts steric hindrance and electronic effects, altering reactivity in subsequent condensations .

Structural and Spectral Characterization

Common Techniques :

  • FTIR : All hydrazides show N–H stretches (3200–3300 cm⁻¹) and C=O stretches (1650–1680 cm⁻¹).
  • NMR : Benzyloxy protons resonate at δ 4.9–5.1 ppm (singlet), while hydrazide NH₂ protons appear at δ 8.5–9.5 ppm .

Differentiation :

  • 3-(Benzyloxy) vs. 4-(Benzyloxy) : Meta substitution in the target compound splits aromatic proton signals into distinct multiplets (e.g., δ 7.2–7.4 ppm for meta protons), whereas para substitution simplifies splitting .
  • Benzyloxy vs. Hydroxy Groups : Hydroxyl-containing analogues (e.g., salicylhydrazide) exhibit broad O–H stretches (~3400 cm⁻¹) absent in benzyloxy derivatives .

Physicochemical Properties

Melting Points and Solubility

Compound Substituent Position Melting Point (°C) Solubility
(3-(Benzyloxy)benzyl)hydrazine Meta Not reported Moderate in DMF
4-(Benzyloxy)benzohydrazide Para Not reported High in ethanol
Salicylhydrazide Ortho (OH) 146–147.5 Low in water

Notes:

  • Benzyloxy groups enhance lipophilicity compared to hydroxyl analogues.
  • Ortho-substituted derivatives (e.g., salicylhydrazide) exhibit higher melting points due to intramolecular hydrogen bonding .

Pharmacological Potential

  • Schiff Base Formation : this compound condenses with aldehydes/ketones to form Schiff bases, which are explored for antimicrobial and anticancer activities. For example, 4-(benzyloxy)benzohydrazide derivatives show moderate activity against E. coli (MIC = 32 µg/mL) .
  • Enzyme Inhibition : Salicylhydrazide derivatives act as tyrosinase inhibitors (IC₅₀ = 1.2 µM), suggesting that benzyloxy analogues might target similar enzymes with modified potency .

Biological Activity

Overview

(3-(Benzyloxy)benzyl)hydrazine is an organic compound recognized for its potential biological activities. This compound features a benzyloxy group attached to a benzyl hydrazine moiety, which allows it to interact with various biological targets, particularly enzymes and receptors. Its structure suggests that it may exhibit diverse pharmacological effects, making it a subject of interest in medicinal chemistry.

The mechanism of action of this compound primarily involves its ability to form covalent bonds with the active sites of enzymes. This interaction can lead to the inhibition or modification of enzyme activity, which may affect several biochemical pathways. The hydrazine component is crucial for these interactions, as it can facilitate binding to specific molecular targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to histone deacetylases (HDACs), which are important in cancer biology .
  • Antitumor Properties : Preliminary studies suggest that this compound may have antitumor effects, possibly through its influence on cell proliferation and apoptosis mechanisms .
  • Neuroprotective Effects : Some derivatives of benzyloxy compounds have shown promise in crossing the blood-brain barrier, indicating potential neuroprotective properties .

Case Studies and Research Findings

  • HDAC Inhibition : A study highlighted the design of hydrazide-bearing HDAC inhibitors based on similar structures to this compound. These compounds exhibited selective inhibition against class I HDACs, suggesting that modifications on the hydrazine moiety could enhance biological activity .
  • Antitumor Activity : Research into related compounds demonstrates that similar hydrazine derivatives can inhibit tumor growth in vitro and in vivo models. The specific interactions with cellular pathways involved in tumorigenesis were explored, indicating a potential therapeutic role for this compound .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with various enzyme targets. Results indicated favorable binding interactions, supporting its potential as a lead compound for drug development .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

CompoundStructure CharacteristicsBiological Activity
This compoundBenzyloxy group on benzyl hydrazineEnzyme inhibition, antitumor
(4-(Benzyloxy)benzyl)hydrazineBenzyloxy group on different positionVaries; less studied
(2-(Benzyloxy)benzyl)hydrazineBenzyloxy group on another positionVaries; less studied

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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